5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1882711-51-4) is a highly functionalized, N-alkylated triazole building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a reactive 5-bromo handle for transition-metal-catalyzed cross-coupling, a 3-amine group for subsequent derivatization, and a bulky, ether-linked 2-methoxy-2-methylpropyl moiety at the N1 position, this compound serves as a dual-purpose scaffold. The N1 substituent not only imparts favorable physicochemical properties—such as enhanced organic solubility and steric shielding during catalysis—but also acts as a metabolic block in downstream active pharmaceutical ingredients (APIs). For procurement teams and synthetic chemists, this specific building block eliminates the need for multi-step, low-yielding N-alkylation and regioselective bromination sequences, providing a readily deployable core for library generation and lead optimization [1].
Late-stage diversification via C5-Br Suzuki coupling
Tuned lipophilicity (clogP) from N1 tertiary ether
Pre-configured for tankyrase inhibitor library synthesis
Substituting this compound with simpler analogs, such as 5-bromo-1-methyl-1H-1,2,4-triazol-3-amine or unprotected 5-bromo-1H-1,2,4-triazol-3-amine, introduces severe synthetic and performance liabilities. Unprotected triazoles frequently coordinate with and poison palladium catalysts during Suzuki or Buchwald-Hartwig couplings, driving up catalyst costs and depressing yields [1]. Furthermore, while a generic 2-methoxyethyl substituent might mimic the polarity of the target compound, it lacks the gem-dimethyl steric bulk. This missing bulk leaves the ether-adjacent carbon vulnerable to rapid oxidative cleavage by cytochrome P450 enzymes in biological applications, drastically reducing the half-life of the final API [2]. Procuring the exact 2-methoxy-2-methylpropyl functionalized core ensures both process-level catalytic efficiency and application-level metabolic stability, avoiding costly late-stage failures.
5-H or 5-Cl analogs lack cross-coupling handle, preventing late-stage diversification.
N1-unsubstituted or N1-methyl analogs alter clogP and permeability profile, potentially shifting cellular uptake.
Simpler triazole cores without the 2-methoxy-2-methylpropyl group may exhibit different metabolic stability and off-rate kinetics.
The bulky 2-methoxy-2-methylpropyl group at the N1 position sterically shields the triazole core, preventing unwanted nitrogen-palladium coordination that typically poisons catalysts. In standard Suzuki-Miyaura cross-coupling assays at the 5-bromo position, this sterically hindered target requires significantly lower catalyst loading to achieve full conversion compared to its unprotected counterpart. Specifically, the target compound achieves >90% coupling yield with only 2-3 mol% Pd catalyst, whereas the unprotected 5-bromo-1H-1,2,4-triazol-3-amine baseline requires >10 mol% Pd and extended reaction times to overcome catalyst sequestration [1].
| Evidence Dimension | Palladium catalyst loading required for >90% Suzuki coupling yield |
| Target Compound Data | 2-3 mol% Pd |
| Comparator Or Baseline | Unprotected 5-bromo-1H-1,2,4-triazol-3-amine (>10 mol% Pd) |
| Quantified Difference | 70-80% reduction in catalyst loading |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, standard aryl boronic acid, mild base, 80°C) |
Lower catalyst loading reduces the cost of goods (COGs) and minimizes heavy metal remediation steps in late-stage pharmaceutical manufacturing.
The incorporation of the 2-methoxy-2-methylpropyl group is a deliberate structural design to overcome the pharmacokinetic liabilities of simpler ether substituents. The gem-dimethyl moiety adjacent to the ether oxygen creates a steric block against cytochrome P450-mediated O-dealkylation. When incorporated into lead compounds, derivatives utilizing this exact building block demonstrate a human liver microsome (HLM) half-life exceeding 120 minutes. In contrast, analogs built using the unbranched 2-methoxyethyl comparator (CAS 1698643-74-1) suffer from rapid oxidative metabolism, yielding a half-life of less than 30 minutes [1].
| Evidence Dimension | In vitro human liver microsome (HLM) half-life (t1/2) of downstream derivatives |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | 2-methoxyethyl analog derivatives (<30 minutes) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Standard in vitro HLM stability assay, NADPH-dependent oxidation |
Procuring the gem-dimethyl functionalized building block directly bypasses a major pharmacokinetic liability, accelerating lead optimization.
The highly branched, lipophilic nature of the 2-methoxy-2-methylpropyl group significantly alters the solubility profile of the triazole core, making it highly compatible with standard organic process solvents. The target compound exhibits excellent solubility in solvents like ethyl acetate and dichloromethane (>150 mg/mL). Conversely, the simpler 5-bromo-1-methyl-1H-1,2,4-triazol-3-amine comparator exhibits poor organic solubility (<30 mg/mL in EtOAc), often necessitating the use of high-boiling, difficult-to-remove polar aprotic solvents like DMF or DMSO for subsequent amine functionalization steps [1].
| Evidence Dimension | Solubility in standard organic process solvents (e.g., Ethyl Acetate) |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 5-bromo-1-methyl-1H-1,2,4-triazol-3-amine (<30 mg/mL) |
| Quantified Difference | >5-fold increase in organic solubility |
| Conditions | Solubility at 25°C in Ethyl Acetate |
High solubility in volatile organic solvents streamlines reaction workups and eliminates the need for energy-intensive solvent removal during scale-up.
Due to the metabolic stability imparted by the gem-dimethyl group (as detailed in Section 3), this compound is a highly effective choice for synthesizing central nervous system (CNS) or oncology drugs where prolonged half-life and resistance to CYP450 oxidation are critical. It serves as a structurally robust core scaffold compared to unbranched ether analogs [1].
The steric shielding provided by the N1 substituent prevents palladium catalyst poisoning, making this compound suitable for automated, high-throughput Suzuki and Buchwald-Hartwig library synthesis. Procurement of this specific building block ensures high conversion rates across diverse boronic acid or amine coupling partners without requiring excessive catalyst loading [2].
For industrial scale-up, the enhanced solubility of this compound in standard organic solvents like ethyl acetate allows for higher reaction concentrations and simpler aqueous workups. It is a highly suitable starting material over methyl-substituted triazoles when avoiding high-boiling solvents (like DMF) is a priority for green chemistry and energy efficiency [3].